molecular formula C15H19F3N3NaO3S B12766488 IS-741 sodium CAS No. 141284-73-3

IS-741 sodium

Cat. No.: B12766488
CAS No.: 141284-73-3
M. Wt: 401.4 g/mol
InChI Key: RVWHCCQDZKMPAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IS-741 sodium, also known as Fuzapladib sodium, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. This compound exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IS-741 sodium involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production methods for this compound are also not extensively documented in public sources. it is known that the compound is produced under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: IS-741 sodium primarily undergoes inhibition reactions where it inhibits the activation of LFA-1 and PLA2. It does not typically undergo oxidation, reduction, or substitution reactions as part of its primary function .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include ethylsulfonyl chloride, trifluoromethylpyridine, and cyclohexanecarboxamide. The reactions are carried out under controlled conditions to ensure the formation of the desired product .

Major Products Formed: The major product formed from the synthesis of this compound is the N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate .

Properties

CAS No.

141284-73-3

Molecular Formula

C15H19F3N3NaO3S

Molecular Weight

401.4 g/mol

IUPAC Name

sodium;[3-(cyclohexanecarbonylamino)-5-(trifluoromethyl)pyridin-2-yl]-ethylsulfonylazanide

InChI

InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1

InChI Key

RVWHCCQDZKMPAZ-UHFFFAOYSA-M

Canonical SMILES

CCS(=O)(=O)[N-]C1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.